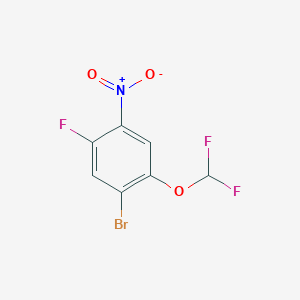
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene
描述
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis . This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用机制
Mode of Action
Given its structure, it may undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Based on its potential to undergo electrophilic aromatic substitution reactions, it might be involved in various biochemical pathways where such reactions are prevalent .
生化分析
Biochemical Properties
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily due to its reactive functional groups. The compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, its impact on gene expression can result in changes in the production of specific proteins, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. It can also interact with transcription factors, influencing gene expression. These binding interactions are facilitated by the compound’s functional groups, which can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can result in altered cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .
准备方法
The synthesis of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of palladium-catalyzed direct arylation reactions. For instance, the reaction of 1-bromo-4-(difluoromethoxy)benzene with appropriate reagents under palladium catalysis can yield the desired product . Industrial production methods often employ similar catalytic processes due to their efficiency and cost-effectiveness .
化学反应分析
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene has several applications in scientific research:
相似化合物的比较
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different chemical properties and uses.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains additional methyl groups, affecting its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, particularly its combination of bromine, fluorine, and nitro groups, which contribute to its versatility in various applications .
属性
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFADAHIFOCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)
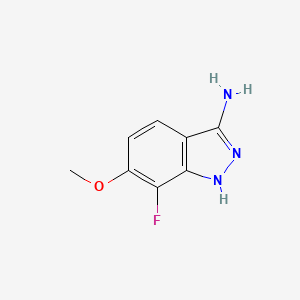

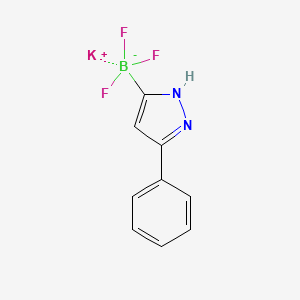
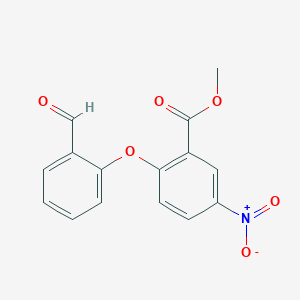
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
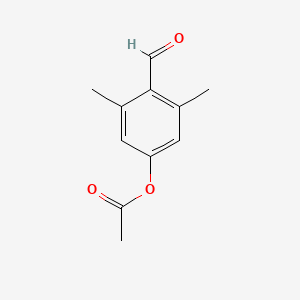
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
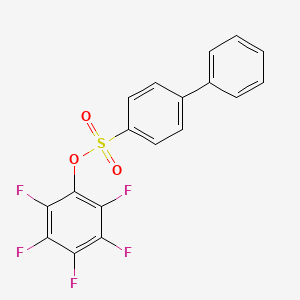
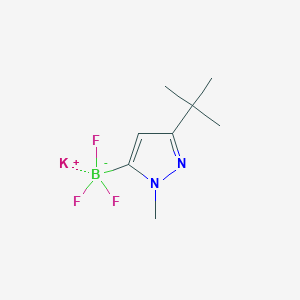
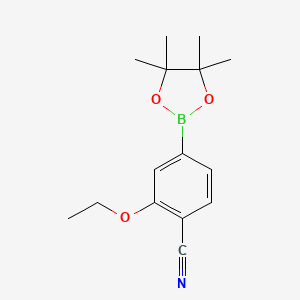
![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
